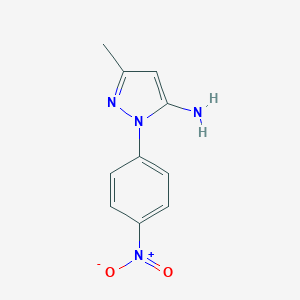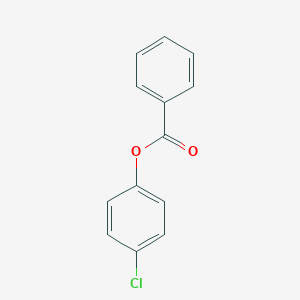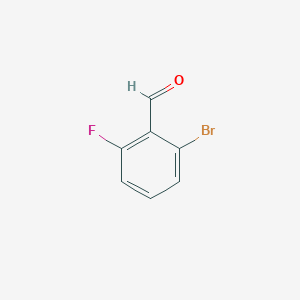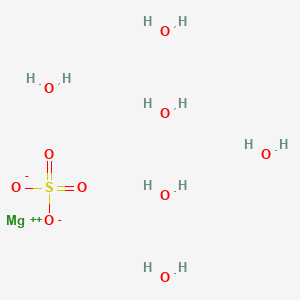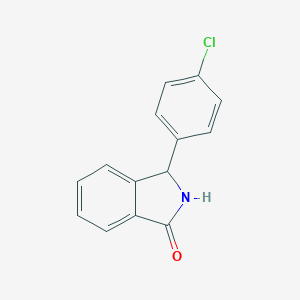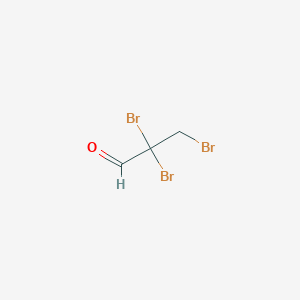
1-Chloro-2,4-dimethylbenzene
Vue d'ensemble
Description
1-Chloro-2,4-dimethylbenzene is a chlorinated derivative of dimethylbenzene (xylene), where a chlorine atom is substituted at the first position of the benzene ring, and two methyl groups are substituted at the second and fourth positions. This compound is an intermediate in the synthesis of various chemicals and has been studied for its reactivity and physical properties.
Synthesis Analysis
The synthesis of chlorinated dimethylbenzenes can occur through the chlorination of dimethylbenzene. For example, the uncatalyzed chlorination of 1,4-dimethylbenzene results in a mixture of nuclear and side-chain chloro derivatives, which can be separated and identified using gas chromatography . Although this paper does not directly discuss 1-chloro-2,4-dimethylbenzene, the methodology could be applicable for its synthesis.
Molecular Structure Analysis
The molecular structure of chlorinated dimethylbenzenes can be complex due to the presence of different substituents. For instance, the title compounds 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene have been studied for their crystal structures, revealing different orientations of the methoxy groups and varying C-O-C bond angles . These structural analyses provide insights into the electronic and steric effects of substituents on the benzene ring, which are relevant to understanding the behavior of 1-chloro-2,4-dimethylbenzene.
Chemical Reactions Analysis
Chlorinated dimethylbenzenes can undergo various chemical reactions. For example, the nitration of 1-chloro-2,3-dimethylbenzene in acetic anhydride leads to the formation of nitrocyclohexadienyl acetates and their subsequent rearomatization . This study demonstrates the reactivity of chlorinated dimethylbenzenes under electrophilic aromatic substitution conditions, which could be extrapolated to the reactivity of 1-chloro-2,4-dimethylbenzene.
Physical and Chemical Properties Analysis
The physical properties of chlorinated dimethylbenzenes can be predicted from their molecular structure. The chromatographic separation of chloro derivatives of dimethylbenzene and the prediction of their boiling points using empirical relationships between Kovats retention indices and physico-chemical properties have been reported . This information is crucial for understanding the volatility and separation techniques applicable to 1-chloro-2,4-dimethylbenzene.
Applications De Recherche Scientifique
Chromatographic Analysis : 1-Chloro-2,4-dimethylbenzene has been studied for its chromatographic properties. Bermejo, Blanco, and Guillén (1985) investigated the separation of chloro derivatives of dimethylbenzene, including 1-Chloro-2,4-dimethylbenzene, using gas chromatography, demonstrating its utility in analytical chemistry for identifying and separating complex mixtures (Bermejo, Blanco, & Guillén, 1985).
Chemical Kinetic Modeling : Gail et al. (2008) explored the kinetics of 1,2-Dimethylbenzene oxidation and ignition, which can offer insights into the reactivity and combustion properties of related compounds such as 1-Chloro-2,4-dimethylbenzene (Gaïl, Dagaut, Black, & Simmie, 2008).
Synthesis of Complex Molecules : Research by Fischer and Greig (1974) on the electrophilic substitution by a phenonium ion derived from 1-chloro-2,3-dimethylbenzene illustrates the compound's potential in synthetic organic chemistry (Fischer & Greig, 1974).
Molecular Structure Studies : Wiedenfeld et al. (2004) examined the molecular structure of derivatives of 1-Chloro-2,4-dimethylbenzene, contributing to the understanding of molecular conformations and interactions in complex organic molecules (Wiedenfeld, Nesterov, Minton, & Montoya, 2004).
Metal Vapour Synthesis : Lumme et al. (1983) explored the metal vapour syntheses of compounds involving 1-Chloro-2,4-dimethylbenzene, highlighting its role in the formation of metal-organic complexes (Lumme, Bagh, Kahima, & Karrus, 1983).
Organometallic Chemistry : Research on palladium(II) complexes involving derivatives of 1-Chloro-2,4-dimethylbenzene by Ghedini et al. (1992) provides insights into the field of organometallic chemistry and complex formation (Ghedini, Neve, Pucci, Cesarotti, & Grassi, 1992).
Mécanisme D'action
Target of Action
The primary target of 1-Chloro-2,4-dimethylbenzene is the aromatic ring structure found in many organic compounds . This compound interacts with the aromatic ring through a process known as nucleophilic substitution .
Mode of Action
The mode of action of 1-Chloro-2,4-dimethylbenzene involves a two-step mechanism. The first step is characterized by the initial addition of a nucleophile (such as a hydroxide ion or water) to the aromatic ring . This is followed by the loss of a halide anion from the negatively charged intermediate . This process is surprising as aryl halides are generally incapable of reacting via either an S N 1 or S N 2 pathway .
Biochemical Pathways
The biochemical pathways affected by 1-Chloro-2,4-dimethylbenzene involve the substitution of a halide anion on the aromatic ring . This substitution can lead to changes in the structure and properties of the aromatic compound. The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .
Result of Action
The result of the action of 1-Chloro-2,4-dimethylbenzene is the formation of a new compound with a substituted aromatic ring . This can lead to changes in the physical and chemical properties of the original compound, potentially altering its reactivity, polarity, and other characteristics.
Action Environment
The action of 1-Chloro-2,4-dimethylbenzene can be influenced by various environmental factors. For instance, the presence of a strong base can facilitate the nucleophilic substitution reaction . Additionally, the temperature and pressure conditions can also affect the rate and extent of the reaction .
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEVCEQLNUHDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335157 | |
| Record name | 1-Chloro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4-dimethylbenzene | |
CAS RN |
95-66-9 | |
| Record name | 1-Chloro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 95-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

